molecular formula C16H19N5O3 B11512776 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11512776
M. Wt: 329.35 g/mol
InChI Key: IFQCYWDDYBCJFG-UHFFFAOYSA-N
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Description

3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound with a unique structure that combines a triazine ring with a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with methanol under basic conditions to introduce the methoxy groups at the 4 and 6 positions.

    Construction of the Hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin Core: This core structure can be built through a series of cyclization reactions starting from appropriate precursors such as amino acids or diamines.

    Coupling of the Two Moieties: The final step involves coupling the triazine ring with the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the nitrogen atoms in the triazine ring.

    Reduction: Reduction reactions can target the triazine ring or the diazocin core, potentially leading to the formation of different derivatives.

    Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe or ligand for studying specific biochemical pathways or interactions. Its ability to interact with biological macromolecules makes it a valuable tool in molecular biology.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with certain biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of industrial applications.

Mechanism of Action

The mechanism of action of 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
  • 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Uniqueness

What sets 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one apart from similar compounds is its specific combination of a triazine ring and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

11-(4,6-dimethoxy-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C16H19N5O3/c1-23-15-17-14(18-16(19-15)24-2)20-7-10-6-11(9-20)12-4-3-5-13(22)21(12)8-10/h3-5,10-11H,6-9H2,1-2H3

InChI Key

IFQCYWDDYBCJFG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)OC

Origin of Product

United States

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